
Abt-639
Übersicht
Beschreibung
ABT-639 is a peripherally acting, highly selective T-type calcium channel blocker targeting the Cav3.2 subtype. Preclinical studies demonstrated its potency in reducing pain in chronic inflammatory and neuropathic models, with an IC50 of 2.3 μM against human Cav3.2 channels . It exhibits minimal activity against L-type, N-type, P/Q-type calcium channels, and hERG channels, enhancing its safety profile . Pharmacokinetic (PK) studies in rats, dogs, and monkeys revealed moderate-to-low plasma clearance (CLp), high oral bioavailability (51–88%), and a half-life (t½) of 5–7 hours, supporting twice-daily dosing in humans .
In clinical trials, this compound showed favorable tolerability but failed to demonstrate significant analgesic efficacy in diabetic peripheral neuropathic pain (DPNP) patients at 100 mg twice daily (BID) .
Biochemische Analyse
Biochemical Properties
ABT-639 blocks recombinant human T-type (Ca v 3.2) calcium channels in a voltage-dependent fashion . It attenuates low voltage-activated (LVA) currents in rat dorsal root ganglion (DRG) neurons .
Cellular Effects
This compound has been shown to produce robust analgesic activities following oral administration across a wide range of preclinical models of nociceptive and neuropathic pain in rodents . These effects suggest a broad-spectrum analgesic efficacy for chronic pain .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking T-type calcium channels, specifically the Ca v 3.2 subtype . This blockade is voltage-dependent, meaning that the degree of blockade depends on the membrane potential .
Temporal Effects in Laboratory Settings
This compound has high oral bioavailability, low protein binding, and a low brain:plasma ratio in rodents . Following oral administration, this compound produces dose-dependent antinociception in a rat model of knee joint pain .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a rat model of knee joint pain, the effective dose for 50% antinociception (ED₅₀) is 2 mg/kg .
Biologische Aktivität
ABT-639 is a selective T-type calcium channel blocker primarily targeting the CaV3.2 channel subtype, which has garnered attention for its potential in treating neuropathic pain. This article delves into the biological activity of this compound, presenting findings from various studies, including pharmacological data, clinical trials, and case studies.
This compound functions by inhibiting T-type calcium channels, specifically CaV3.2, which are implicated in nociceptive signaling. These channels facilitate action potential generation and neuronal excitability, contributing to pain perception. The blockade of these channels by this compound leads to a reduction in nociceptive and neuropathic pain responses.
Pharmacological Profile
The pharmacological characteristics of this compound have been extensively studied:
- Selectivity : this compound selectively inhibits CaV3.2 channels with an IC₅₀ of approximately 2 μM, while showing significantly less activity on other calcium channels (e.g., CaV1.2 and CaV2.2 with IC₅₀ > 30 μM) .
- Bioavailability : It exhibits high oral bioavailability (%F = 73) and low protein binding (88.9%), with a low brain-to-plasma ratio (0.05:1) in rodent models .
- Antinociceptive Effects : In animal models, this compound produced dose-dependent antinociception in various pain models, including knee joint pain and neuropathic pain induced by spinal nerve ligation .
Phase 1 and Phase 2 Trials
A series of clinical trials have been conducted to evaluate the efficacy and safety of this compound:
- Phase 1 Study : This study assessed the safety and pharmacokinetics of this compound in healthy volunteers. It demonstrated an acceptable safety profile at both single and multiple doses .
- Phase 2 Study : A randomized, double-blind, placebo-controlled trial involving 194 patients with diabetic neuropathic pain compared this compound (100 mg twice daily) with pregabalin (150 mg twice daily) and placebo over six weeks. The results indicated no significant difference in pain reduction between this compound and placebo (-2.28 vs -2.36; P = 0.582), although pregabalin showed transient improvement .
Microneurography Study
A novel study utilized microneurography to assess the effects of a single oral dose of this compound on abnormal spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy. The study found no significant differences in C-nociceptor activity post-treatment compared to placebo, indicating that while this compound is effective in preclinical models, its efficacy in human subjects requires further investigation .
Summary of Findings
Study Type | Dosage | Primary Outcome | Results |
---|---|---|---|
Phase 1 | Up to 170 mg | Safety and Pharmacokinetics | Acceptable safety profile |
Phase 2 | 100 mg twice daily | Pain reduction in diabetic neuropathy | No significant difference vs placebo |
Microneurography | Single 100 mg | C-nociceptor activity | No significant change vs placebo |
Q & A
Basic Research Questions
Q. What is the mechanism of action and selectivity profile of ABT-639 in preclinical models?
this compound is a selective T-type calcium channel blocker targeting the Cav3.2 subtype, with an IC50 of 2.3 µM for human Cav3.2 channels and 7.6 µM for low-voltage-activated currents in rodent dorsal root ganglion neurons . It exhibits negligible activity against L-, N-, or P/Q-type calcium channels and lacks off-target interactions with other receptors or ion channels (IC50 >10 µM) . Selectivity was confirmed via electrophysiological assays and in vivo models, where this compound reduced neuropathic pain without altering psychomotor or cardiovascular function in rats .
Q. How do the pharmacokinetic (PK) properties of this compound compare across species?
this compound demonstrates species-dependent PK profiles:
- Half-life : 3.3 h (rats), 4.9 h (dogs), 8.3 h (monkeys) .
- Bioavailability : 73% (rats), 88% (dogs), 95% (monkeys) .
- Plasma protein binding : 88.9% (rats), 85.2% (humans) . In humans, plasma concentrations increased proportionally with doses up to 170 mg, with linear exposure over 72 hours . Dose-dependent reductions in uric acid levels were observed, linked to URAT1 transporter inhibition .
Q. What experimental models were used to validate this compound’s analgesic efficacy?
Preclinical studies utilized:
- Neuropathic pain : Spinal nerve ligation, vincristine-induced neuropathy .
- Inflammatory pain : Capsaicin-induced secondary mechanical hyperalgesia (Cap-SMH) .
- Cardioprotection : Myocardial infarction (MI) models, where this compound reduced endoplasmic reticulum (ER) stress and apoptosis via CACNA1H inhibition . Efficacy was dose-dependent, with no motor impairment at therapeutic doses .
Advanced Research Questions
Q. Why did this compound show efficacy in preclinical models but fail in phase 2 clinical trials for diabetic neuropathy?
Despite robust preclinical efficacy, this compound (100 mg BID) did not significantly reduce pain scores vs. placebo in a 6-week phase 2 trial (p=0.582) . Potential reasons include:
- Dose limitations : The maximum tolerated dose (100 mg BID) was constrained by preclinical toxicology, though PK data suggested adequate exposure .
- Model translatability : Human microneurography and capsaicin-induced pain studies showed no reduction in C-nociceptor activity, unlike animal models .
- Biomarker gaps : Lack of validated biomarkers for T-type channel engagement in humans .
Q. How does this compound’s inhibition of URAT1 impact its therapeutic potential beyond pain management?
this compound dose-dependently lowers serum uric acid via URAT1 inhibition. A PK/PD model predicted that doses ≥140 mg BID could reduce uric acid below the monosodium urate solubility threshold (380 µmol/L), suggesting utility in gout management . This off-target effect was not clinically adverse in trials but highlights repurposing potential .
Q. What methodological challenges arise when comparing this compound to other T-type blockers (e.g., Z944)?
- Potency : Z944 inhibits Cav3.2 currents 100-fold more potently than this compound (30 µM this compound blocks <15% of currents) .
- Site of action : this compound acts peripherally, while Z944 exerts central effects in neuropathic pain models .
- Clinical translation : Despite lower potency, this compound retained efficacy in Cav3.2-dependent rodent models, emphasizing the complexity of channel modulation in vivo .
Q. How did this compound’s safety profile compare to pregabalin in clinical trials?
- Adverse events (AEs) : 16% of this compound patients reported drug-related AEs vs. 24% for pregabalin and placebo. Most were mild/moderate (e.g., dizziness, somnolence) .
- Cardiovascular effects : No significant changes in blood pressure or ECG parameters, except a minor diastolic BP decrease (−1.0 mmHg) .
- Uric acid reduction : Clinically insignificant but statistically notable .
Q. Methodological Considerations
Q. How were PK/PD models applied to optimize this compound dosing?
A mechanism-based indirect response model linked this compound exposure to uric acid reduction, estimating:
- Kin (uric acid production) : 10.2 µmol/h (males), 7.13 µmol/h (females) .
- EC50 : 8,070 ng/mL for 50% stimulation of uric acid elimination . Simulations guided dose selection for gout trials, highlighting interspecies PK variability .
Q. What statistical approaches addressed missing data in this compound trials?
- Primary analysis : Modified intent-to-treat (mITT) with last observation carried forward (LOCF) for missing pain scores .
- Sensitivity analyses : Observed case and multiple imputation methods validated robustness .
Q. How did microneurography studies inform this compound’s mechanism in humans?
Microneurography directly measures C-nociceptor activity, a biomarker for spontaneous pain. Despite preclinical efficacy, this compound failed to reduce abnormal activity in diabetic neuropathy patients, underscoring translational gaps between animal and human pain pathways .
Q. Tables
Table 1. Key Pharmacokinetic Parameters of this compound Across Species
Species | Half-life (h) | Bioavailability (%) | Plasma Clearance (L/h/kg) |
---|---|---|---|
Rat | 3.3 | 73 | 0.55 |
Dog | 4.9 | 88 | 0.045 |
Monkey | 8.3 | 95 | 0.12 |
Table 2. Phase 2 Clinical Trial Outcomes: this compound vs. Placebo
Endpoint | This compound (∆) | Placebo (∆) | P-value |
---|---|---|---|
24-hr average pain score | −2.28 | −2.36 | 0.582 |
Uric acid reduction | −0.6 mg/dL | +0.1 mg/dL | <0.001 |
Vergleich Mit ähnlichen Verbindungen
Pharmacological Properties
Key Observations :
- Z944 : Demonstrates ~100-fold greater Cav3.2 inhibition than this compound but lacks clinical success .
- Pregabalin : Effective in DPNP but with dose-limiting side effects (e.g., edema, dizziness) and transient efficacy .
Key Observations :
- This compound’s safety profile is superior to pregabalin, with fewer AEs .
- This compound’s urate-lowering effect distinguishes it from other T-type blockers .
Clinical Efficacy in Pain Management
This compound vs. Pregabalin in DPNP :
- This compound: No significant pain reduction vs. placebo (-2.28 vs. -2.36; P = 0.582) at 100 mg BID .
This compound vs. Z944 in Preclinical Models :
- Z944 : Reversed mechanical hypersensitivity in neuropathic pain models via systemic and intrathecal routes .
Unique Advantages and Limitations
Eigenschaften
IUPAC Name |
5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIHNZOZNKRGT-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235560-28-7 | |
Record name | ABT-639 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-639 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABT-639 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7D0CQ88I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.